[2-(Bromomethyl)-3-methylbutyl]trimethylsilane

Catalog No.
S15865955
CAS No.
M.F
C9H21BrSi
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Bromomethyl)-3-methylbutyl]trimethylsilane

Product Name

[2-(Bromomethyl)-3-methylbutyl]trimethylsilane

IUPAC Name

[2-(bromomethyl)-3-methylbutyl]-trimethylsilane

Molecular Formula

C9H21BrSi

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C9H21BrSi/c1-8(2)9(6-10)7-11(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

ISKWYXCBFQKDEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C[Si](C)(C)C)CBr

[2-(Bromomethyl)-3-methylbutyl]trimethylsilane is a chemical compound that features a trimethylsilane group attached to a bromomethyl and a branched alkyl chain. Its structure can be represented as:

C8H17BrSi\text{C}_8\text{H}_{17}\text{BrSi}

This compound is characterized by the presence of a bromomethyl group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The trimethylsilane moiety contributes to its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Radical Reactions: It can undergo radical reactions, particularly when treated with radical initiators like azobisisobutyronitrile (AIBN) or under UV light.
  • Hydrosilylation: This compound can react with alkenes or alkynes in the presence of catalysts to form silanes, which are useful in polymer chemistry and material science.

The synthesis of [2-(Bromomethyl)-3-methylbutyl]trimethylsilane can be achieved through several methods:

  • Bromination of Trimethylsilane Derivatives: Starting from 3-methylbutyltrimethylsilane, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Alkylation Reactions: The compound can also be synthesized via alkylation processes where a bromomethyl group is introduced into a trimethylsilane precursor through nucleophilic substitution.
  • Radical Initiation Methods: Utilizing radical initiators, the compound can be formed through radical coupling reactions involving silanes and alkenes.

[2-(Bromomethyl)-3-methylbutyl]trimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Material Science: The compound can be used in the development of siloxane-based materials and coatings due to its silane functionality.
  • Pharmaceutical Chemistry: Its derivatives may act as precursors for bioactive compounds in drug development.

Interaction studies involving [2-(Bromomethyl)-3-methylbutyl]trimethylsilane focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its potential applications in medicinal chemistry and materials science. The interactions often reveal insights into how the compound can be utilized for functionalization of surfaces or incorporation into larger molecular frameworks.

Several compounds share structural similarities with [2-(Bromomethyl)-3-methylbutyl]trimethylsilane, including:

  • Trimethylsilyl chloride
  • Bromotrimethylsilane
  • Chloromethyltrimethylsilane

Comparison Table

Compound NameStructure TypeKey Features
[2-(Bromomethyl)-3-methylbutyl]trimethylsilaneAlkyl silane derivativeContains bromine for nucleophilic substitution
Trimethylsilyl chlorideSilane chlorideUsed as a silylation agent
BromotrimethylsilaneSilane bromideHighly reactive; used in organic synthesis
ChloromethyltrimethylsilaneSilane chlorideSimilar reactivity; often used in chlorination

Uniqueness

[2-(Bromomethyl)-3-methylbutyl]trimethylsilane is unique due to its branched alkyl chain combined with the trimethylsilane group, which allows for specific reactivity patterns not found in linear silanes. Its ability to undergo selective nucleophilic substitutions while maintaining stability makes it an attractive candidate for further chemical transformations.

Exact Mass

236.05959 g/mol

Monoisotopic Mass

236.05959 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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